1-{4-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE
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Overview
Description
1-{4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is a complex organic compound characterized by the presence of a fluorobenzenesulfonyl group attached to a piperazine ring, which is further connected to a phenyl ring with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-(4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with 4-bromoacetophenone under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-{4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance binding affinity and specificity, while the phenyl ethanone group may contribute to the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(4-Piperazin-1-ylphenyl)ethanone: Similar in structure but lacks the fluorobenzenesulfonyl group.
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Contains a nitrophenyl group instead of a fluorobenzenesulfonyl group.
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one: Features a methylpiperazine group instead of a fluorobenzenesulfonyl group
Uniqueness
1-{4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-14(22)15-2-6-17(7-3-15)20-10-12-21(13-11-20)25(23,24)18-8-4-16(19)5-9-18/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXICORGILBHJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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